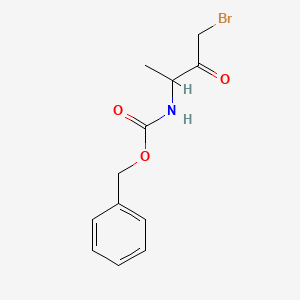
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate: is a synthetic organic compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of an acetyl group, a hydroxy group, and a propyl group attached to a phenyl ring, along with a dimethylcarbamothioate moiety. It is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-3-hydroxy-2-propylphenol and dimethylcarbamothioic chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and quality control measures ensures consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and biological activity .
Industry:
Wirkmechanismus
The mechanism of action of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
- 4-Acetyl-3-hydroxy-2-propylphenyl (dimethylamino)methanethioate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the substituents attached to the phenyl ring or the carbamothioate moiety.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: Differences in biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H19NO3S |
|---|---|
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
S-(4-acetyl-3-hydroxy-2-propylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C14H19NO3S/c1-5-6-11-12(19-14(18)15(3)4)8-7-10(9(2)16)13(11)17/h7-8,17H,5-6H2,1-4H3 |
InChI-Schlüssel |
TWNCYHSLYIINQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE](/img/structure/B8641940.png)








